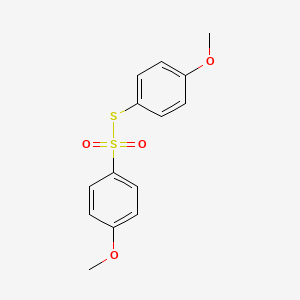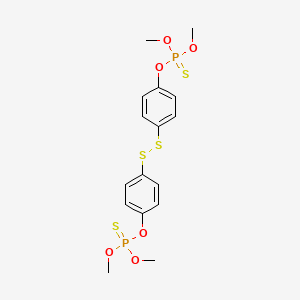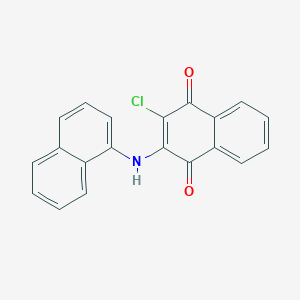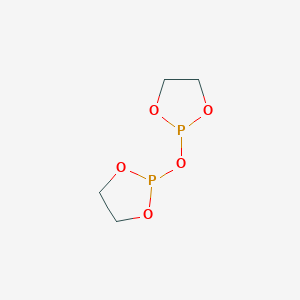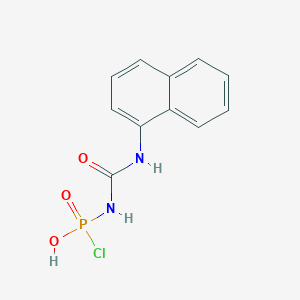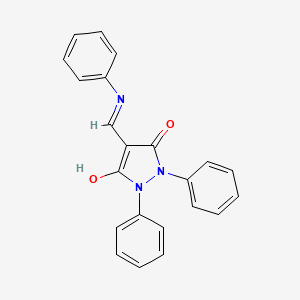
Acetic acid;1-(4-ethoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1-(4-ethoxyphenyl)piperazine is a compound that combines the structural features of acetic acid and 1-(4-ethoxyphenyl)piperazine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both acetic acid and piperazine moieties in its structure allows it to participate in a variety of chemical reactions and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(4-ethoxyphenyl)piperazine typically involves the reaction of 1-(4-ethoxyphenyl)piperazine with acetic acid. One common method includes the use of acetic anhydride as a reagent to facilitate the acetylation of 1-(4-ethoxyphenyl)piperazine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1-(4-ethoxyphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Acetic acid;1-(4-ethoxyphenyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of acetic acid;1-(4-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with receptors or enzymes, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of an ethoxy group.
1-(4-Fluorophenyl)piperazine: Contains a fluorine atom instead of an ethoxy group.
Uniqueness
Acetic acid;1-(4-ethoxyphenyl)piperazine is unique due to the presence of both acetic acid and 1-(4-ethoxyphenyl)piperazine moieties. This combination allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Propriétés
Numéro CAS |
5472-40-2 |
|---|---|
Formule moléculaire |
C14H22N2O3 |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
acetic acid;1-(4-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C12H18N2O.C2H4O2/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14;1-2(3)4/h3-6,13H,2,7-10H2,1H3;1H3,(H,3,4) |
Clé InChI |
GTDSUYKWLCQJEL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2CCNCC2.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



